molecular formula C12H11NO2 B562730 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-YL)ethanone CAS No. 100063-06-7

2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-YL)ethanone

Cat. No.: B562730
CAS No.: 100063-06-7
M. Wt: 201.225
InChI Key: RWFSKRLCBWQKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features a hydroxyl group, a phenyl group, and a pyrrole ring, making it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of pyrrole with benzaldehyde in the presence of a base, followed by oxidation . Another method includes the use of acylation reactions where pyrrole is reacted with acyl chlorides or anhydrides under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and phenyl groups allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11(9-5-2-1-3-6-9)12(15)10-7-4-8-13-10/h1-8,11,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFSKRLCBWQKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670053
Record name 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100063-06-7
Record name 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.